4-Methylsulfanyl-benzamidine

Description

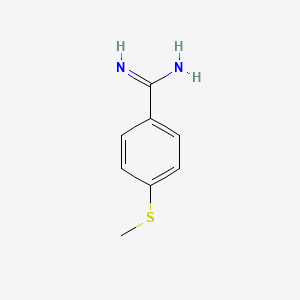

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPJVNWTNVZVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404373 | |

| Record name | 4-METHYLSULFANYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412307-75-6 | |

| Record name | 4-METHYLSULFANYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylsulfanyl Benzamidine and Analogues

Established Synthetic Routes to the Core Benzamidine (B55565) Scaffold

The creation of the central benzamidine structure can be achieved through several reliable and well-documented chemical pathways.

The conversion of benzonitriles is a primary and versatile method for synthesizing the benzamidine core. This transformation can be accomplished through several distinct routes.

One of the most traditional methods is the Pinner reaction . This process involves the treatment of a nitrile, such as benzonitrile (B105546), with an alcohol in the presence of dry hydrogen chloride gas. This forms an intermediate known as an imido ether hydrochloride (a Pinner salt). google.comnsf.gov This intermediate is then reacted with an alcoholic solution of ammonia (B1221849) to yield the final benzamidine hydrochloride. google.com A typical procedure involves passing dry HCl gas into a cooled solution of benzonitrile in absolute ethanol, allowing the mixture to stand, and then treating the resulting solid imido ether hydrochloride with ammonia in ethanol. google.com

Another widely used approach proceeds through a benzamidoxime intermediate . In this method, the starting benzonitrile derivative is reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent to form the corresponding benzamidoxime. google.com This amidoxime (B1450833) is then reduced to the target benzamidine. google.com A modern variation of this method employs catalytic hydrogenation for the reduction step, using catalysts like ionic liquid-supported rhodium, which offers an efficient and greener alternative. google.com

Direct conversion of nitriles to N-substituted amidines can also be achieved by reacting the nitrile with an amine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tandfonline.com Reinvestigation of this reaction has shown that pre-forming a complex between the nitrile and the Lewis acid before adding the amine allows for milder reaction conditions and higher yields. tandfonline.com

| Method | Key Reagents | Intermediates | Key Features |

| Pinner Reaction | 1. Nitrile, Alcohol, HCl (gas) 2. Ammonia | Imido ether hydrochloride | Classic, two-step method; yields amidine salt. google.comnsf.gov |

| Amidoxime Route | 1. Nitrile, Hydroxylamine HCl 2. Reducing agent (e.g., H₂/catalyst) | Benzamidoxime | Versatile; can be adapted for green chemistry approaches. google.com |

| Direct Amination | Nitrile, Amine, Lewis Acid (e.g., AlCl₃) | Nitrile-Lewis acid complex | Direct formation of N-substituted amidines under milder conditions. tandfonline.com |

The benzamidine scaffold can also be constructed through condensation reactions. A notable example is the self-condensation of N-substituted benzanilides in the presence of phosphoric anhydride. scialert.net This reaction produces N-substituted aroyl benzamidines in moderate to high yields when conducted in a solvent like chloroform (B151607) at room temperature. scialert.net The reaction rates are influenced by the electronic nature of the substituents on the aryl rings; electron-donating groups tend to facilitate the reaction, while electron-withdrawing groups can inhibit it. scialert.net

Nitrile Conversion Approaches

Synthesis of 4-Methylsulfanyl-benzamidine Derivatives

The synthesis of the target compound, this compound, requires the specific introduction of the methylsulfanyl (or methylthio) group onto the benzamidine framework.

The title of this article focuses on this compound, which contains a methylsulfanyl (-SCH₃) group. The synthetic outline, however, specifies the introduction of a methylsulfonyl (-SO₂CH₃) group. Both syntheses are related and will be addressed. The methylsulfonyl group is commonly prepared by the oxidation of the corresponding methylsulfanyl group.

Introduction of the Methylsulfanyl (-SCH₃) Group: A key strategy for introducing a methylthio group onto an aromatic ring is through a Sandmeyer-type reaction. scialert.net This involves the reaction of an aromatic diazonium salt with methylthiocopper (CuSCH₃), which produces the corresponding aryl methyl sulfide (B99878) in good yields. scialert.net To synthesize this compound, one could start with 4-aminobenzonitrile, convert it to the diazonium salt, and then react it with methylthiocopper to form 4-(methylthio)benzonitrile (B1583463). This precursor can then be converted to the final amidine using the methods described in section 2.1.1.

Another method is the nucleophilic aromatic substitution on an activated aromatic ring. For instance, a starting material with a suitable leaving group (like a halogen) and an activating group (like a nitro group) can be reacted with a thiomethoxide source, such as sodium thiomethoxide (NaSMe). google.com

Introduction of the Methylsulfonyl (-SO₂CH₃) Group: The methylsulfonyl group is typically introduced via oxidation of the methylsulfanyl group. For example, 4-(methylthio)benzoic acid derivatives can be oxidized to the corresponding 4-(methylsulfonyl)benzoic acid using reagents like hydrogen peroxide (H₂O₂) in glacial acetic acid. Therefore, this compound could be synthesized first and then oxidized to 4-methylsulfonyl-benzamidine.

Alternatively, a process exists for the direct conversion of aromatic methyl sulfides into aromatic sulfonyl halides by reacting them with a halogenating agent in the presence of water. ontosight.ai The resulting sulfonyl halide can then be further manipulated. For instance, 4-methylbenzenesulfonyl chloride can be reacted with amines to form sulfonamides. tandfonline.com

| Functional Group | Method | Starting Material Example | Key Reagents | Product Example |

| -SCH₃ | Sandmeyer-type Reaction | 4-Aminobenzonitrile | 1. NaNO₂, HCl 2. CuSCH₃ | 4-(Methylthio)benzonitrile scialert.net |

| -SCH₃ | Nucleophilic Substitution | 4-Chloro-nitrobenzene | NaSMe | 4-(Methylthio)nitrobenzene google.com |

| -SO₂CH₃ | Oxidation | 4-(Methylthio)benzoic acid | H₂O₂, Acetic Acid | 4-(Methylsulfonyl)benzoic acid |

| -SO₂Cl | Halogenation/Oxidation | Aromatic methyl sulfide | Halogenating agent, H₂O | Aromatic sulfonyl chloride ontosight.ai |

Once the this compound core is established, a variety of structural analogues can be generated. These diversification strategies often involve reactions at the amidine's nitrogen atoms.

One common approach is to synthesize N-substituted derivatives. For example, reacting a primary amidine with various aldehydes can produce novel imino bases. thermofisher.com This involves a condensation reaction, often catalyzed by a small amount of acid like glacial acetic acid, to form a Schiff base on one of the amidine's nitrogen atoms. thermofisher.com

Another strategy involves linking the benzamidine core to other heterocyclic systems. For instance, benzamidine derivatives containing a 1,2,3-triazole moiety have been synthesized using "click chemistry," where a benzonitrile with an azide (B81097) or alkyne group is reacted with a corresponding partner to form the triazole ring before the nitrile is converted to the amidine. scispace.com This modular approach allows for the creation of a diverse library of compounds by varying the substituents on the triazole ring. scispace.com

Introduction of the Methylsulfonyl Group on Aromatic Systems

Preparation of Related Heterocyclic Systems Utilizing Benzamidine Moieties

Benzamidines are valuable building blocks in heterocyclic chemistry due to the reactive nature of the amidine group, which can participate in various cyclocondensation reactions. google.commdma.ch

Pyrimidines: A classic route to pyrimidines is the Pinner synthesis, which involves the condensation of amidines with 1,3-dicarbonyl compounds. mdma.ch Modified versions of this reaction use β-keto esters or α,β-unsaturated ketones to react with amidines, often in the presence of a base, to yield substituted pyrimidines. mdma.ch Copper-catalyzed multicomponent reactions of amidines with alcohols have also emerged as a powerful method for synthesizing polysubstituted pyrimidines. ontosight.ai

Oxadiazoles and Triazoles: Benzamidine derivatives can be used to construct five-membered heterocycles. For example, a benzamidine-containing acetohydrazide can undergo cyclo-condensation with various aromatic acids in the presence of a dehydrating agent like phosphoryl chloride to form 1,3,4-oxadiazole (B1194373) rings. amerigoscientific.com The same hydrazide intermediate can be treated with carbon disulfide, followed by further reactions, to yield 4H-1,2,4-triazole systems. amerigoscientific.com

Benzimidazoles: The benzimidazole (B57391) ring system can be formed via an intramolecular carbon-nitrogen cross-coupling reaction. This involves the cyclization of an N-(2-iodoaryl)benzamidine in the presence of a base like potassium carbonate in water at high temperatures, providing a transition-metal-free route to 2-substituted benzimidazoles.

| Heterocycle | Key Reactants | General Conditions |

| Pyrimidines | Benzamidine, α,β-Unsaturated Ketone | Basic conditions (e.g., Choline hydroxide) mdma.ch |

| 1,3,4-Oxadiazoles | Benzamidine-hydrazide, Aromatic Acid | Dehydrating agent (e.g., POCl₃), Reflux amerigoscientific.com |

| 1,2,4-Triazoles | Benzamidine-hydrazide, CS₂, Hydrazine, Aldehyde | Multi-step sequence amerigoscientific.com |

| Benzimidazoles | N-(2-iodoaryl)benzamidine | Base (e.g., K₂CO₃), Water, Heat |

| 1,2,4-Dithiazoles | Benzamidine, Appel Salt | Anhydrous conditions |

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. For the preparation of pyrimidines bearing a 4-methylsulfanylphenyl group at the 2-position, this compound is a key reactant.

A common and effective method for the synthesis of 2,4,6-trisubstituted pyrimidines is the reaction of substituted chalcones with an amidine hydrochloride. ajol.infoej-chem.org In this approach, a chalcone (B49325), which is an α,β-unsaturated ketone, provides the C4-C5-C6 fragment of the pyrimidine ring, while this compound provides the N1-C2-N3 fragment. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) and heated to ensure the cyclization and subsequent aromatization to the pyrimidine ring. ajol.info The versatility of this method allows for a wide range of substituents on the pyrimidine ring by varying the substitution pattern of the starting chalcone.

Another established route to pyrimidine derivatives is the reaction of 1,3-dicarbonyl compounds with amidines. wjarr.comresearchgate.net For instance, the condensation of this compound with various β-diketones or β-ketoesters in the presence of a base or acid catalyst can yield a variety of substituted pyrimidines. The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration.

The following table illustrates some examples of pyrimidine derivatives that can be synthesized using these methods, highlighting the diversity of structures achievable.

| Compound Name | Starting Chalcone/Dicarbonyl Compound | R1 | R2 | Reference |

| 2-(4-Methylsulfanylphenyl)-4,6-diphenylpyrimidine | 1,3-Diphenyl-2-propen-1-one (Chalcone) | Phenyl | Phenyl | ajol.info |

| 4-(4-Chlorophenyl)-2-(4-methylsulfanylphenyl)-6-phenylpyrimidine | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | Phenyl | 4-Chlorophenyl | ajol.info |

| 4-(4-Methoxyphenyl)-2-(4-methylsulfanylphenyl)-6-phenylpyrimidine | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | Phenyl | 4-Methoxyphenyl (B3050149) | ajol.info |

| 2-(4-Methylsulfanylphenyl)-4,6-bis(4-nitrophenyl)pyrimidine | 1,3-Bis(4-nitrophenyl)-2-propen-1-one | 4-Nitrophenyl | 4-Nitrophenyl | ajol.info |

Imidazole (B134444) and Benzimidazole Analogues

The synthesis of imidazole and benzimidazole derivatives bearing a 4-methylsulfanylphenyl group can be achieved through several established synthetic routes.

Imidazole Derivatives:

A versatile method for the synthesis of 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dione, an aldehyde, and ammonium (B1175870) acetate (B1210297). To introduce the 4-methylsulfanylphenyl group at the 2-position, 4-methylsulfanylbenzaldehyde would be the aldehyde of choice. However, to place this group at other positions, a different synthetic strategy is required.

For instance, the synthesis of 2-phenyl-4(1-naphthyl)-5-(4-methylsulfanylphenyl)-1H-imidazole has been reported. ajrconline.org This synthesis starts with the Friedel–Crafts acylation of thioanisole (B89551) with 1-naphthylacetic acid to produce the corresponding ethanone (B97240) derivative. This is then oxidized to the 1,2-dione, which subsequently undergoes condensation with benzaldehyde (B42025) and ammonium acetate to form the desired trisubstituted imidazole. ajrconline.org This multi-step process allows for the specific placement of the 4-methylsulfanylphenyl group at the 5-position of the imidazole ring.

Furthermore, Suzuki cross-coupling reactions offer a powerful tool for the synthesis of arylated imidazoles. A suitably halogenated imidazole can be coupled with 4-methylsulfanylphenylboronic acid in the presence of a palladium catalyst to yield the desired 2-(4-methylsulfanylphenyl)-imidazole derivative. clockss.org

Benzimidazole Derivatives:

The most common method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. organic-chemistry.orgjchemrev.comrhhz.netresearchgate.netmdpi.comgoogle.com To prepare 2-(4-methylsulfanylphenyl)benzimidazole, 4-methylsulfanylbenzaldehyde is reacted with an o-phenylenediamine in the presence of an oxidizing agent or a catalyst. Various catalytic systems, including chlorotrimethylsilane (B32843) in DMF or supported gold nanoparticles, have been shown to be effective for this transformation. organic-chemistry.orgmdpi.com

The following table provides examples of imidazole and benzimidazole analogues incorporating the 4-methylsulfanylphenyl moiety.

| Compound Name | Synthetic Method | Key Starting Materials | Reference |

| 2-Phenyl-4(1-naphthyl)-5-(4-methylsulfanylphenyl)-1H-imidazole | Multi-step condensation | 1-Naphthylacetic acid, Thioanisole, Benzaldehyde | ajrconline.org |

| 1-Methoxymethyl-5-(4-methylsulfanylphenyl)-2-phenyl-1H-imidazole | Suzuki cross-coupling | 5-Iodo-1-methoxymethyl-2-phenyl-1H-imidazole, 4-Methylsulfanylphenylboronic acid | clockss.org |

| 2-(4-Methylsulfanylphenyl)benzimidazole | Condensation | o-Phenylenediamine, 4-Methylsulfanylbenzaldehyde | organic-chemistry.orgmdpi.com |

| 5-Methyl-2-(4-methylsulfanylphenyl)benzimidazole | Condensation | 4-Methyl-1,2-phenylenediamine, 4-methylsulfanylbenzaldehyde | researchgate.net |

Fused Heterocyclic Compounds

The this compound moiety can also be incorporated into fused heterocyclic systems, leading to more complex molecular architectures with potential applications in drug discovery.

One such example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. The synthesis of 5-methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has been described, which involves the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction. This class of compounds is synthesized from substituted anilines and pyridines, with the 4-methylsulfanylphenyl group being introduced via a corresponding precursor.

Another example is the formation of benzothiazolo[3,2-a]imidazole derivatives. The synthesis of 3-bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole has been reported, which is prepared from the corresponding 2-(4-methylsulfanylphenyl) substituted imidazo[2,1-b]thiazole (B1210989) precursor. researchgate.net

Furthermore, fused pyrimidine derivatives can be synthesized. For instance, the reaction of 3-formylchromones with 2-aminopyrimidines can yield pyrimido[1,2-a]pyrimidines. wikipedia.org By employing a 2-aminopyrimidine (B69317) bearing a 4-methylsulfanylphenyl substituent, this fused heterocyclic system can be accessed.

The following table summarizes examples of fused heterocyclic compounds containing the 4-methylsulfanylphenyl group.

| Compound Name | Heterocyclic Core | Synthetic Approach | Reference |

| 5-Methyl-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine | Imidazo[1,2-a]pyridine | Cyclization of substituted anilines and pyridines | |

| 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole | Benzothiazolo[3,2-a]imidazole | Bromination of a 2-(4-methylsulfanylphenyl)imidazo[2,1-b]thiazole precursor | researchgate.net |

| Pyrimido[1,2-a]pyrimidine derivative | Pyrimido[1,2-a]pyrimidine | Condensation of 3-formylchromone and a substituted 2-aminopyrimidine | wikipedia.org |

Enzymatic Inhibition and Diverse Biological Activities

Principles of Protease Inhibition by Benzamidine-Type Compounds

Benzamidine (B55565) and its derivatives, including 4-Methylsulfanyl-benzamidine, primarily function as inhibitors of trypsin-like serine proteases. ebi.ac.uknih.gov These proteases are characterized by a catalytic triad (B1167595) of amino acids—serine, histidine, and aspartate—at their active site and a preference for cleaving peptide bonds after basic amino acid residues like arginine and lysine (B10760008). mdpi.com

Benzamidine compounds typically exhibit reversible competitive inhibition. bjournal.orgmedchemexpress.comscielo.br In this mode of inhibition, the inhibitor molecule, being structurally similar to the enzyme's natural substrate, competes for binding to the active site. The binding of the inhibitor to the active site is non-covalent and reversible, meaning the inhibitor can associate with and dissociate from the enzyme.

The kinetics of this inhibition are characterized by an increase in the apparent Michaelis constant (K_m) of the enzyme for its substrate, while the maximum velocity (V_max) remains unchanged. scielo.br This is because at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for binding to the active site, allowing the reaction to reach its normal maximum rate. The strength of a competitive inhibitor is quantified by its inhibition constant (K_i), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower K_i value indicates a more potent inhibitor. scielo.brresearchgate.net For instance, benzamidine itself is a reversible competitive inhibitor of trypsin with a K_i of 19 μM. medchemexpress.com

The inhibitory activity of benzamidine derivatives stems from specific molecular interactions within the active site of serine proteases, particularly within a region known as the S1 pocket. ebi.ac.ukscielo.br This pocket is typically deep and negatively charged at its base due to the presence of an aspartate residue (Asp189 in trypsin). nih.gov

The positively charged amidinium group (-C(NH_2)_2^+) of the benzamidine moiety mimics the side chains of arginine and lysine, the natural substrates of trypsin-like proteases. This allows the amidinium group to form a salt bridge with the carboxylate group of the aspartate residue at the bottom of the S1 pocket. ebi.ac.uk Additionally, hydrophobic interactions between the benzene (B151609) ring of the inhibitor and the hydrophobic walls of the S1 pocket contribute to the binding affinity. ebi.ac.uk The nature and position of substituents on the benzamidine ring, such as the methylsulfanyl group in this compound, can further influence these interactions and the inhibitor's potency and selectivity. nih.gov

Reversible Competitive Inhibition Kinetics

Anti-Inflammatory Activities and Cyclooxygenase Enzyme Modulation

The inflammatory process involves the transformation of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. nih.govccjm.org The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible), has led to the development of selective inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govccjm.orgscielo.org.mx Compounds featuring a diaryl heterocyclic structure with a methylsulfonyl (–SO2CH3) group, an oxidized form of the methylsulfanyl (–SCH3) group, are recognized for their selective COX-2 inhibition. nih.gov

COX-1 is considered a constitutive enzyme involved in homeostatic functions. nih.gov The selective inhibition of COX-2 over COX-1 is a key objective in the design of modern anti-inflammatory drugs to improve safety profiles. nih.govgoogle.com Research on 1,4-diaryl-1,2,3-triazoles has shown that the presence of a methylsulfamoyl (SO2CH3) group is not a strict requirement for a compound to be a selective COX-2 inhibitor (a "Coxib"). nih.gov In fact, one such derivative, 4-(4-methoxyphenyl)-5-methyl-1-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole, was found to have a half-maximal inhibitory concentration (IC50) of 23 μM for COX-1 while being inactive against COX-2. nih.gov Many newly synthesized 2-(4-methylsulfonylphenyl)pyrimidine derivatives show very low inhibitory potency for COX-1, with IC50 values often exceeding the tested concentrations. nih.govnih.gov This high degree of selectivity is a desirable trait for minimizing side effects associated with COX-1 inhibition. google.com

COX-2 is an inducible enzyme whose expression increases significantly during inflammation. nih.gov Consequently, it is a primary target for anti-inflammatory drugs. nih.gov A number of 2-(4-methylsulfonylphenyl)pyrimidine derivatives have been developed as highly potent and selective COX-2 inhibitors. nih.govnih.gov

Compounds containing a methylsulfanyl (SMe) group have demonstrated high potency. nih.gov For example, a derivative with a thiomethyl (SMe) group at the R1 position showed a human COX-2 IC50 value of 1 nM. nih.gov The development of these selective inhibitors is aided by the presence of a hydrophobic pocket in the COX-2 active site that is not present in COX-1. nih.gov

Table 1: COX-2 Inhibition Data for Selected Methylsulfanylphenyl and Methylsulfonylphenyl Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 Value (nM) | Source |

| 2-(4-methylsulfonylphenyl)pyrimidine with SMe group at R1 | Human COX-2 | 1 | nih.gov |

| 2-(4-methylsulfonylphenyl)pyrimidine with OMe group at R1 (Compound 17) | Human COX-2 | 1 | nih.gov |

| 2-(4-methylsulfonylphenyl)pyrimidine with OEt group at R1 (Compound 18) | Human COX-2 | 1 | nih.gov |

| 2-(4-methylsulfonylphenyl)pyrimidine with SEt group at R1 (Compound 19) | Human COX-2 | 1 | nih.gov |

| 2-(4-methylsulfonylphenyl)pyrimidine with OCH2F group at R1 (Compound 27) | Human COX-2 | 5 | nih.gov |

This table presents a selection of research findings on related compounds to illustrate inhibitory potency.

Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade and are implicated in conditions like asthma and arthritis. mdpi.comcabidigitallibrary.org Research has explored dual inhibitors of both COX and LOX enzymes. Studies on 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives, which contain the methylsulfonylphenyl moiety, have identified compounds with balanced inhibitory activity against both COX and LOX. nih.gov One such compound demonstrated IC50 values of 0.1 μM and 0.56 μM for COX and LOX, respectively. nih.gov This suggests that the core structure found in this compound derivatives could potentially be adapted to target the lipoxygenase pathway, offering a broader anti-inflammatory profile. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition Profiles

Antiviral Properties and Associated Mechanisms

The benzamidine scaffold is a recognized pharmacophore in the development of antiviral agents. Research has demonstrated that benzamidine derivatives possess antiviral effects against various viruses. nih.govfrontiersin.org For example, certain benzamidine derivatives have shown a high antiviral effect in vivo against influenza virus strains. nih.gov The mechanism of action is thought to involve the inhibition of virus-induced inflammation. nih.gov

In the context of coronaviruses, the inhibition of the PLpro enzyme is a key antiviral strategy, as detailed in section 3.2.4. nih.govfrontiersin.org While specific data for this compound is limited in the provided results, the broader class of benzamides has been investigated as PLpro inhibitors. nih.govd-nb.info These inhibitors act competitively and non-covalently at the enzyme's active site. d-nb.info The high structural similarity between the PLpro enzymes of different coronaviruses suggests that inhibitors developed for one may serve as a starting point for broad-spectrum, pan-coronaviral drugs. d-nb.info

Anti-Cancer Research Applications

Derivatives containing methylsulfanyl and methylsulfonylphenyl groups have been explored in various anti-cancer research applications. researchgate.netnih.gov One area of investigation is the enhancement of existing chemotherapy treatments. For instance, the compound N-[4-{(4-(methylsulfonyl)-2-nitrophenyl)-4-amino}-phenyl]-acetamide was identified as a selective inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1). nih.gov This enzyme is implicated in cancer cell chemo-resistance, and its inhibition can sensitize cancer cells to drugs like cyclophosphamide. nih.gov Studies showed that this inhibitor enhanced the anti-proliferative effects of mafosfamide (B565123) in ALDH3A1-expressing lung adenocarcinoma and glioblastoma cell lines. nih.gov

Furthermore, other related structures have shown direct anti-cancer properties. A novel sulfonylurea derivative, 4-methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzenesulfonamide, demonstrated potent anticancer activity against the HePG2 liver cancer cell line, with an IC50 value of 4.25 µM. researchgate.net Additionally, a larger molecule containing a 4-(methylsulfanyl)butanamido fragment has been investigated in clinical trials for various cancers, including prostate and colorectal cancer. drugbank.com These findings highlight the potential of the methylsulfanylphenyl core structure as a scaffold for the development of novel anti-cancer agents. researchgate.netnih.govdrugbank.com

Antiproliferative Activity against Neoplastic Cell Lines

Other Investigated Biological Activities of Benzamidine Scaffolds

The versatility of the benzamidine scaffold has led to its investigation in a wide range of biological contexts beyond cancer. The following subsections explore other potential activities based on the general properties of this chemical class.

The search for new antimicrobial and antifungal agents is critical in an era of growing resistance to existing drugs. Amidine-containing compounds have been explored for these properties, with some bis-benzamidine derivatives showing activity against Gram-negative bacteria. nih.govnih.gov Novel benzamidine analogues have also been synthesized and tested against pathogens relevant to periodontal disease, such as Porphyromonas gingivalis and Escherichia coli, demonstrating significant inhibitory activity. mdpi.com In the realm of antifungal research, benzamidine derivatives carrying 1,2,3-triazole moieties have shown in vivo efficacy against plant pathogenic fungi like Colletotrichum lagenarium and Botrytis cinerea. nih.govmdpi.com

However, specific studies on the antimicrobial or antifungal properties of this compound itself have not been identified in the reviewed literature. Therefore, no data on its minimum inhibitory concentration (MIC) or spectrum of activity is currently available.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of this enzyme is a therapeutic strategy for treating infections caused by these pathogens. dergipark.org.tr The benzamidine scaffold has been considered in the design of urease inhibitors, often in more complex structures like thiohydantoins or as part of hybrid molecules. ufmg.brnih.gov For example, various heterocyclic compounds, including some with a benzimidazole (B57391) backbone, have been evaluated as potent urease inhibitors. wikipedia.org

A review of the current literature indicates a lack of specific research into the urease inhibitory activity of this compound. There is no published data, such as IC₅₀ values, to quantify its potential as a urease inhibitor.

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. nih.govnih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. researchgate.net The development of new MAO inhibitors is an active area of research, with various chemical scaffolds being explored. For instance, certain chalcone (B49325) analogs and benzothiazine derivatives have been identified as potent MAO inhibitors. nih.govresearchgate.net

While the broader family of benzamidine derivatives has been investigated for various enzymatic activities, there is currently no specific published data on the monoamine oxidase inhibitory activity of this compound. Kinetic studies and IC₅₀ values for this particular compound against MAO-A or MAO-B are not available in the scientific literature.

Structure Activity Relationship Sar Studies

Elucidation of Substituent Effects on Protease Inhibitory Potency

The inhibitory profile of benzamidine (B55565) derivatives against serine proteases is highly sensitive to the nature and position of substituents on the phenyl ring. These modifications can alter the compound's electronic properties, hydrophobicity, and steric profile, thereby influencing its interaction with the enzyme's active site.

The binding of substituted benzamidines to serine proteases like trypsin, thrombin, and plasmin is significantly affected by the electronic properties and hydrophobicity of the aryl substituents. nih.gov A quantitative structure-activity relationship (QSAR) analysis revealed that the binding of benzamidines to plasmin and the complement C1s enzyme is enhanced by electron-donating substituents and increased hydrophobicity. nih.gov In contrast, thrombin's interaction with benzamidines is primarily influenced by the hydrophobicity of the substituent. nih.gov

A thermodynamic analysis of p-substituted benzamidinium derivatives binding to trypsin further clarified these effects. researchgate.net The study demonstrated that the binding potency is largely attributable to the electron-donating or withdrawing character of the para-substituent. More polar substituents lead to lower potency, likely because these inhibitors are more stabilized in water (a bulk solvation effect), which penalizes the binding event. researchgate.net The size and steric bulk of substituents also play a role; for instance, in the development of covalent inhibitors for the SARS-CoV-2 main protease, it was found that the binding is sensitive to small changes in atomic properties, with both highly electronegative and sterically large substituents being disadvantageous. nih.govnih.gov

| Substituent (para-position) | Electronic Character | Relative Binding Potency |

|---|---|---|

| -NH2 | Strongly Electron-Donating | Higher |

| -OH | Electron-Donating | Moderate-High |

| -CH3 | Weakly Electron-Donating | Moderate |

| -H | Neutral | Baseline |

| -Cl | Weakly Electron-Withdrawing | Lower |

| -NO2 | Strongly Electron-Withdrawing | Lowest |

This table is a generalized representation based on the findings that electron-donating groups enhance potency while electron-withdrawing groups decrease it for trypsin inhibition. researchgate.net

The position of a substituent on the benzamidine ring is a critical determinant of biological activity. Isomers can exhibit markedly different potencies and selectivities due to the specific spatial orientation required for optimal interaction with enzyme subsites. For example, a comparison between 3-aminobenzamidine and 4-aminobenzamidine (B1203292), two positional isomers, shows that they inhibit proteases like trypsin and urokinase with varying efficacy due to their different spatial arrangements.

Influence of Aryl Substituent Size and Electronic Properties

SAR in Anti-inflammatory Benzamidine Analogues

While direct SAR studies on 4-methylsulfanyl-benzamidine as an anti-inflammatory agent are not extensively documented, valuable insights can be drawn from structurally related heterocyclic compounds like benzimidazoles. nih.govfrontiersin.org Benzimidazole (B57391) derivatives exert anti-inflammatory effects through various mechanisms, and their SAR reveals key principles that may be applicable to benzamidine analogues.

Studies on benzimidazole derivatives show that substitutions at the N1, C2, C5, and C6 positions significantly influence anti-inflammatory activity. nih.gov For instance, Toja et al. (1984) found that a 4-methoxyphenyl (B3050149) substitution at the 2-position of a naphthimidazole nucleus was favorable for activity, whereas chloro- or hydroxy-substituted phenyl groups at the same position reduced activity. nih.gov Similarly, another study noted that for 4-benzyl-1,3-thiazole derivatives, carbethoxy groups and substitutions like p-OCH3 and p-Cl on an aryl ring enhanced anti-inflammatory effects, partly by reducing metabolic susceptibility. tandfonline.com These findings suggest that for benzamidine analogues, the electronic nature and metabolic stability conferred by aryl substituents are likely crucial for potential anti-inflammatory activity.

| Scaffold | Substituent at 2-Position | Paw Oedema Inhibition (%) |

|---|---|---|

| Naphthimidazole | 4-methoxyphenyl | 45-50% |

| Naphthimidazole | chloro-substituted phenyl | 1-20% |

| Naphthimidazole | hydroxy-substituted phenyl | 1-20% |

Data adapted from a study on naphthimidazoles, illustrating the impact of substituents on anti-inflammatory activity. nih.gov

SAR in Antiviral Benzamide (B126) and Isoindoline (B1297411) Inhibitors

The principles of SAR have been successfully applied to develop benzamide and isoindoline derivatives as noncovalent inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV. d-nb.infocumbria.ac.uknih.gov These studies provide a blueprint for how the benzamidine scaffold, a close relative of benzamide, could be optimized for antiviral activity.

In a key study, a series of (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide derivatives were synthesized and evaluated. d-nb.infonih.gov The SAR revealed several critical features:

Stereochemistry: The (R)-configuration of the 1-(naphthalen-1-yl)ethyl moiety was essential for activity; the (S)-enantiomer was inactive. d-nb.info

Substituents on the Benzamide Ring: A methyl group at the R1 (2-position) was optimal, as replacing it with hydrogen or a phenyl group abolished activity. nih.gov

Naphthalene (B1677914) Moiety: Altering the substitution position on the naphthalene ring or replacing it with a phenyl group also resulted in a loss of activity. nih.gov

Isoindoline Scaffold: Isoindolines were discovered as a novel, potent class of PLpro inhibitors. However, in contrast to the benzamides, a 4-methyl substitution on the isoindoline ring reduced inhibitory activity. d-nb.inforesearchgate.net

These findings demonstrate that rigidification of the structure and precise positioning of substituents are paramount for potent antiviral activity. d-nb.inforesearchgate.net

| Compound Type | Key Modification | Inhibitory Activity (IC50, µM) |

|---|---|---|

| Benzamide | (R)-Naphthylethylamine, 2-Me, 5-NH2 | 0.30 |

| Benzamide | (S)-Naphthylethylamine (inversion of stereo) | > 50 |

| Benzamide | Phenyl instead of Naphthyl | > 50 |

| Benzamide | 2-H instead of 2-Me | > 50 |

| Isoindoline | 5-Cl substituent | 0.28 |

| Isoindoline | 4-Me substituent | 1.55 |

Data adapted from Welker et al., showing the effect of structural modifications on SARS-CoV PLpro inhibition. d-nb.inforesearchgate.net

Rational Design for Enhanced Selectivity and Potency

Rational, structure-based design is a powerful strategy to optimize benzamidine-based inhibitors. By understanding the three-dimensional structure of the target enzyme's active site, modifications can be made to improve binding affinity and, crucially, selectivity over related enzymes.

Factor Xa (fXa), a serine protease at a critical juncture in the coagulation cascade, has been a major target for antithrombotic drugs. frontiersin.orgscialert.net Early fXa inhibitors utilized a benzamidine group to bind to the S1 pocket, but often suffered from poor selectivity and oral bioavailability due to the strongly basic nature of the amidine. frontiersin.orgresearchgate.net

Rational design efforts focused on several key strategies:

Replacing the P1 Benzamidine: To improve pharmacokinetic properties, the benzamidine moiety was replaced with less basic mimics such as 1-aminoisoquinoline (B73089) or neutral residues like 4-methoxyphenyl. acs.org This strategy successfully improved oral bioavailability by decreasing clearance and enhancing absorption. acs.org

Optimizing S4 Interactions: The S4 pocket of fXa is a large, hydrophobic region. Design strategies have focused on introducing various aryl moieties as P4 fragments to establish optimal interactions within this pocket. mdpi.com Diaryl-oxypyridines and pyrazole (B372694) cores have been used as scaffolds to correctly position these P4 groups. researchgate.netresearchgate.net

Enhancing Potency via Additional Interactions: Introducing a hydroxyl group para to the proximal amidine group was found to increase potency against fXa by 1-2 orders of magnitude. researchgate.net This enhancement was attributed to the formation of a new hydrogen bond with Ser195 of the catalytic triad (B1167595), an interaction not seen with the parent compound. researchgate.net

These combined optimization strategies led to the development of highly potent and selective fXa inhibitors with Ki values in the picomolar to low nanomolar range and excellent selectivity over other serine proteases like thrombin and trypsin. researchgate.net

| P1 Group | Scaffold/Linker | P4 Group | fXa Ki | Selectivity vs. Thrombin |

|---|---|---|---|---|

| Benzamidine | Generic Linker | - | Moderate | Low |

| 1-Aminoisoquinoline | Optimized Linker | Biphenyl | 0.33 nM | High |

| m-Benzamidine | Malonamide | 2',4'-difluoro-biphenyl | Low nM | High |

| p-OH-Benzamidine | Diaryloxypyridine | Aryl | ~10-100x improvement | Improved |

This table summarizes key optimization strategies and their outcomes based on multiple studies. mdpi.comacs.orgresearchgate.net

Role of the Amidino Moiety in Receptor Binding

The amidino group of this compound is a critical pharmacophore that plays a pivotal role in its interaction with various biological receptors, particularly serine proteases. Its significance lies in its ability to form strong, specific non-covalent interactions within the active sites of these enzymes, thereby anchoring the molecule and contributing to its inhibitory potency. The chemical properties of the amidino group, including its basicity and capacity for hydrogen bonding, are central to its function in receptor binding.

The primary interaction facilitated by the amidino moiety is the formation of a salt bridge with a negatively charged amino acid residue, typically an aspartate or glutamate, located at the base of the S1 specificity pocket of the target protease. researchgate.net This electrostatic interaction is a key determinant of the binding affinity and selectivity of benzamidine-based inhibitors. researchgate.net The planar and cationic nature of the protonated amidino group allows it to fit snugly into the narrow S1 pocket and engage in multiple favorable contacts.

Computational studies on benzamidine derivatives have underscored the importance of electrostatic energies in determining their relative affinities for receptors like arginine-specific gingipain. These studies confirm that the interactions involving the amidino group are paramount for binding.

Detailed Research Findings

Research into the structure-activity relationships of benzamidine derivatives has consistently highlighted the indispensable nature of the amidino moiety for potent receptor inhibition. Studies on a variety of serine proteases have demonstrated that replacement of the amidino group with other functional groups often leads to a significant loss of activity.

The following data table, compiled from studies on various 4-substituted benzamidine analogs, illustrates the impact of the 4-substituent on the inhibitory potency against the serine protease thrombin. This provides a comparative context for understanding the potential role of the 4-methylsulfanyl group.

| Compound | 4-Substituent | Inhibition Constant (Ki) for Thrombin (μM) | Reference |

|---|---|---|---|

| Benzamidine | -H | 18.3 | nih.gov |

| 4-Methylbenzamidine | -CH3 | 6.4 | nih.gov |

| 4-Chlorobenzamidine | -Cl | 3.5 | nih.gov |

| 4-Hydroxybenzamidine | -OH | 27.0 | nih.gov |

| 4-Nitrobenzamidine | -NO2 | 40.0 | nih.gov |

The data indicate that the nature of the substituent at the 4-position significantly influences the inhibitory activity. Both electron-donating and electron-withdrawing groups, as well as the hydrophobicity of the substituent, play a role in modulating the binding affinity. nih.gov For instance, the increased potency of 4-methyl and 4-chloro derivatives suggests that hydrophobic interactions contribute favorably to the binding. nih.gov Conversely, the introduction of a polar hydroxyl group or a nitro group decreases the inhibitory potency against thrombin. nih.gov

Based on these findings, it can be inferred that the 4-methylsulfanyl group in this compound would likely influence the binding of the amidino moiety through a combination of steric and electronic effects. The moderate hydrophobicity of the methylsulfanyl group could potentially enhance binding affinity, similar to the 4-methyl substituent.

Computational Chemistry and Molecular Modeling Investigations

Ligand-Protein Binding Mode Analysis

The analysis of how a ligand binds to its protein target is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uni-konstanz.de For benzamidine (B55565) derivatives, which are known inhibitors of serine proteases like trypsin and Factor Xa (FXa), docking studies have been instrumental in characterizing the active site interactions. frontiersin.orgfrontiersin.org These simulations place the ligand within the protein's binding pocket and calculate a scoring function to estimate the binding affinity. uni-konstanz.de

Benzamidine itself is a well-studied inhibitor that primarily interacts with an aspartate residue (Asp189 in trypsin) in the S1 binding pocket of the protease. frontiersin.org The active site of these proteases is often characterized by a catalytic triad (B1167595) and distinct specificity pockets that accommodate different parts of the ligand. mdpi.compnas.org Docking studies of benzamidine analogs help in understanding how modifications, such as the introduction of a 4-methylsulfanyl group, influence the binding orientation and affinity. frontiersin.org The characterization of the active site through these simulations provides a structural basis for the observed inhibitory activity. nih.govscispace.com

Serine proteases possess well-defined substrate-binding pockets, often denoted as S1, S2, S3, S4, etc., which accommodate the corresponding P1, P2, P3, P4 residues of the substrate or inhibitor. pnas.org The S1 pocket is a primary determinant of specificity in many proteases. For benzamidine-based inhibitors, the positively charged amidine group typically anchors the molecule in the deep, negatively charged S1 pocket by forming a salt bridge with an aspartate residue. pnas.orgresearchgate.net

Molecular docking studies have been crucial in identifying the interactions within these pockets. For instance, in the context of Factor Xa inhibitors, both the S1 and the S4 pockets are significant hydrophobic binding sites. frontiersin.org The S4 pocket can be targeted by extending the inhibitor structure to achieve higher affinity and selectivity. frontiersin.orgnih.gov Research on benzamide (B126) derivatives as inhibitors for proteases like SARS-CoV PLpro has also highlighted the importance of the S3 and S4 pockets for binding. nih.gov The specific interactions of the 4-methylsulfanyl group of 4-Methylsulfanyl-benzamidine with residues in these pockets can be elucidated through detailed docking analysis, revealing key interaction motifs that contribute to its binding affinity.

Molecular Docking Simulations and Active Site Characterization

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical reactivity and stability. physchemres.orgsciensage.info

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org For molecules with potential biological activity, the distribution and energies of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. nih.gov In the case of this compound, HOMO/LUMO analysis can reveal how the electron-donating methylsulfanyl group influences the electronic distribution and reactivity of the benzamidine scaffold. researchgate.net This information is valuable for predicting its interaction with biological targets. nih.gov

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. sciensage.infonih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

HOMO/LUMO Orbital Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jbclinpharm.orgnih.govfrontiersin.org QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. nih.gov

For a series of benzamidine derivatives, a QSAR study could be performed to understand how different substituents on the benzene (B151609) ring affect their inhibitory potency against a particular enzyme. u-strasbg.fr Descriptors such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP) would be calculated for each analog, including this compound. dovepress.com The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors. jbclinpharm.orgfrontiersin.org The development of a robust QSAR model requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities. u-strasbg.fr

Derivation of Predictive Models for Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are crucial computational tools for forecasting the biological activity of chemical compounds. researchgate.net These models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological effects. researchgate.net The development of such models is a systematic process that involves several key stages:

Data Set Compilation : A series of molecules with known biological activities (e.g., IC₅₀ values) against a specific target is gathered. mdpi-res.com For a predictive model relevant to this compound, this would include a variety of benzamidine derivatives.

Descriptor Calculation : For each molecule in the series, a wide range of numerical parameters, or "molecular descriptors," are calculated. nih.gov These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the biological activity. researchgate.net

Validation : The predictive power of the generated model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. rsc.org

While specific QSAR models developed exclusively for a series containing this compound are not prominently documented in the reviewed literature, the general methodology is well-established. For instance, QSAR studies on other inhibitor classes have successfully used quantum chemical descriptors calculated via Density Functional Theory (DFT) to predict activity. rsc.org Such an approach could theoretically be applied to design novel inhibitors based on the this compound scaffold.

Identification of Molecular Descriptors Correlating with Potency

The potency of a molecule like this compound is governed by its physicochemical properties, which can be quantified by molecular descriptors. Identifying which descriptors correlate with biological activity is a primary goal of QSAR studies. researchgate.net These descriptors help elucidate the specific features that are critical for a molecule's interaction with its target.

Commonly used molecular descriptors that are often found to correlate with potency include:

Electronic Descriptors : These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and dipole moment. rsc.org The LUMO energy, for instance, has been shown to be a key descriptor in models for some antiviral compounds. rsc.org

Hydrophobic Descriptors : LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a classic descriptor for hydrophobicity, which heavily influences how a molecule distributes itself in biological systems and binds to hydrophobic pockets in proteins.

Topological and Steric Descriptors : These relate to the size, shape, and connectivity of the molecule. Descriptors such as molecular weight, the number of rotatable bonds, and the fraction of sp3 hybridized carbons (Fsp3) can influence a molecule's conformational flexibility and fit within a binding site. rgdscience.com For example, a higher Fsp3 value is often associated with improved solubility and reduced promiscuity. rgdscience.com

Hydrogen Bonding Descriptors : The number of hydrogen bond donors and acceptors is critical, as hydrogen bonds are key directional interactions that contribute to binding affinity and specificity. chemscene.com

The table below summarizes key types of molecular descriptors and their relevance in computational modeling.

| Descriptor Type | Example(s) | Relevance to Potency |

| Electronic | HOMO/LUMO Energy, Dipole Moment | Governs electrostatic interactions, reactivity, and charge transfer. rsc.org |

| Hydrophobic | LogP, LogD | Influences membrane permeability and binding to hydrophobic pockets. rgdscience.com |

| Topological | Molecular Weight, Atom Count | Relates to molecular size and fit within a binding site. rsc.org |

| Steric/Shape | Number of Rotatable Bonds, Fsp3 | Affects conformational flexibility and three-dimensional shape. rgdscience.com |

| Hydrogen Bonding | H-bond Donors/Acceptors, TPSA | Determines the capacity for specific, directional interactions with a target. chemscene.com |

Identifying the specific descriptors that positively or negatively correlate with the potency of this compound and its analogs would require a dedicated QSAR study on a relevant biological target.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the flexibility and dynamic behavior of molecules over time. mdpi.comwuxiapptec.com These methods provide critical insights into how a ligand like this compound might adapt its shape to bind to a biological target and the stability of the resulting complex.

Conformational Analysis aims to identify the stable, low-energy three-dimensional arrangements (conformations) of a molecule. wuxiapptec.com Ligands rarely bind in their absolute lowest energy conformation. nih.gov The energy required for a ligand to adopt its "bioactive" conformation upon binding is known as the strain energy. Studies have shown that while most ligands bind with strain energies below 5 kcal/mol, higher energies can be tolerated, particularly for flexible molecules. nih.gov For this compound, key conformational features would include the rotational barriers around the C-S bond and the C-C bond connecting the phenyl ring to the amidine group.

Molecular Dynamics (MD) Simulations simulate the movement of atoms in a molecular system over time, providing a detailed picture of the binding process. youtube.com Although specific MD studies on this compound are not widely available, extensive research on the parent compound, benzamidine, binding to the enzyme trypsin serves as an excellent model. These simulations have successfully reconstructed the entire binding process, from the ligand diffusing in the solvent to its final bound state in the active site. nih.gov

Key findings from MD simulations of the trypsin-benzamidine system, which would be relevant for studying this compound, are summarized below.

| Finding | Description | Significance |

| Binding Pathway | The inhibitor does not always enter the binding pocket directly. It often first interacts with the protein surface and then "rolls" into the active site. nih.gov | Reveals the complex mechanism of ligand-protein association beyond a simple lock-and-key model. |

| Metastable States | Simulations identified intermediate, metastable states where the ligand is temporarily trapped on the protein surface before reaching the final binding pose. nih.gov | These states are crucial for understanding the kinetics of binding and can be targeted in drug design. |

| Key Interactions | In the final bound state, benzamidine forms strong interactions, including π-π stacking with tyrosine residues and hydrogen bonds with residues like aspartate in the binding pocket. nih.gov | Identifies the specific interactions responsible for high-affinity binding, providing a roadmap for inhibitor optimization. |

| Water's Role | The simulations can reproduce the positions of key water molecules in the binding pocket, which often mediate interactions between the ligand and the protein. nih.gov | Understanding the role of water is critical for accurately predicting binding affinity. |

Applying MD simulations to this compound would elucidate how the methylsulfanyl group influences the binding pathway, conformational preferences, and interaction energies compared to the unsubstituted benzamidine. This would provide a rational basis for designing derivatives with improved pharmacological profiles.

Preclinical Pharmacological Evaluation and Drug Discovery Methodologies

In Vitro Potency and Selectivity Assessment

Extensive literature searches did not yield specific in vitro potency or selectivity data for the chemical compound 4-Methylsulfanyl-benzamidine. The majority of available research focuses on its parent compound, benzamidine (B55565), or other derivatives. Benzamidines are recognized as a class of compounds that act as competitive inhibitors of serine proteases, binding to the S1 pocket of the enzyme's active site.

Determination of Enzyme Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

No specific enzyme inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound have been reported in the reviewed scientific literature.

For contextual understanding, data for the parent compound, benzamidine, and a related analogue, 4-aminobenzamidine (B1203292), are presented. Benzamidine and its derivatives are known to inhibit a variety of serine proteases. For instance, benzamidine exhibits inhibitory activity against trypsin-like proteases and human tissue kallikrein (hK1). molbiolcell.orgnih.gov The inhibition of hK1 by benzamidine is described as linear competitive. nih.gov Similarly, 4-aminobenzamidine is a potent inhibitor of trypsin and a comparatively weaker inhibitor of urokinase-type plasminogen activator (uPA). scispace.com

The inhibitory constants for these related compounds against specific enzymes are detailed in the table below. It is crucial to note that these values are not representative of this compound and are provided for comparative purposes only.

| Compound | Target Enzyme | Ki (µM) | Inhibition Type |

| Benzamidine | Human Tissue Kallikrein (hK1) | 1,098 ± 91 | Linear Competitive |

| Benzamidine | Trypsin-like proteases (A. gemmatalis) | 11.2 | Linear Competitive |

| 4-Aminobenzamidine | Human Tissue Kallikrein (hK1) | 146 ± 10 | Linear Competitive |

| 4-Aminobenzamidine | Urokinase type Plasminogen Activator (uPA) | 82 | - |

| Data sourced from multiple studies. Note: This table does not contain data for this compound. molbiolcell.orgnih.govscispace.com |

Evaluation of Selectivity against Off-Target Enzymes and Receptors

There is no available information in the searched literature regarding the selectivity profile of this compound against off-target enzymes and receptors. The evaluation of selectivity is a critical step in drug discovery to minimize potential side effects. rsc.org For benzamidine-based inhibitors, selectivity is often assessed against a panel of related serine proteases such as thrombin, plasmin, and tissue plasminogen activator (tPA). For example, certain factor Xa inhibitors containing a benzamidine moiety have been shown to be highly selective over thrombin and trypsin. scialert.net However, without experimental data, the selectivity of the 4-methylsulfanyl derivative remains uncharacterized.

Assessment in Relevant Preclinical Biological Systems

No studies detailing the assessment of this compound in preclinical biological systems were identified.

In Vivo Preclinical Models for Efficacy and Pharmacodynamic Evaluation

Development of Radioligands for Imaging Applications

No specific research on the development of radiolabeled this compound for imaging applications has been found.

Design and Radiosynthesis of Radiolabeled Benzamidine Analogues

While there is no direct information on the radiosynthesis of this compound, the synthesis of related radiolabeled compounds provides insight into potential methodologies. A common precursor for pyrimidine-based radioligands, which are structurally related, is 4-(methylthio)benzonitrile (B1583463). nih.govmdpi.com This nitrile can be converted to the corresponding benzamidine via methods like the Pinner reaction. mdpi.com The resulting amidine could then, in principle, be radiolabeled.

General strategies for radiolabeling often involve incorporating isotopes such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). For instance, pyrimidine (B1678525) derivatives synthesized from 4-(methylthio)benzonitrile have been labeled with [¹¹C] and [¹⁸F] for use as PET radioligands to image cyclooxygenase-2 (COX-2). nih.gov The design process for such radioligands focuses on creating molecules that retain high affinity and selectivity for their target while being amenable to labeling with a positron-emitting radionuclide. nih.gov

Evaluation in Preclinical Imaging Models (e.g., PET studies)

The evaluation of novel therapeutic agents in preclinical settings is crucial for understanding their in vivo behavior, and molecular imaging techniques such as Positron Emission Tomography (PET) offer non-invasive ways to assess target engagement and pharmacokinetics. nih.gov For a compound like this compound, which belongs to the benzamidine class of molecules known to inhibit serine proteases, PET imaging can be a powerful tool. Benzamidine derivatives have been investigated as inhibitors of various enzymes, including the urokinase-type plasminogen activator (uPA). nih.govrcsb.org The receptor for uPA, the urokinase plasminogen activator receptor (uPAR), is a well-established biomarker for cancer aggressiveness and is often overexpressed in tumors while being virtually absent in healthy tissue. nih.govthno.org This differential expression makes uPAR an attractive target for developing imaging probes for cancer diagnosis and monitoring. thno.org

The strategy for evaluating a compound like this compound or its derivatives in preclinical imaging would involve radiolabeling the molecule with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). science.gov For instance, derivatives of 2-(4-methylsulfonylphenyl)pyrimidines have been successfully radiolabeled with ¹¹C and ¹⁸F to create candidate PET radioligands for imaging cyclooxygenase-2 (COX-2), demonstrating the feasibility of labeling similar small molecule inhibitors. nih.gov

A hypothetical radiolabeled version of a this compound derivative could be used in PET studies with animal models of cancer that are known to overexpress uPAR. thno.org These studies would allow for the visualization and quantification of the radioligand's accumulation in the tumor versus other tissues. Key parameters evaluated in such preclinical PET studies include:

Tumor Uptake and Specificity: Assessing the degree to which the radiolabeled compound accumulates in the tumor. Specificity can be confirmed through blocking studies, where a non-radiolabeled version of the compound is co-administered to see if it displaces the radiolabeled tracer from the target, thus reducing the PET signal. nih.gov

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism. PET can track the compound's path and clearance rate. nih.gov

Target Engagement: Confirming that the compound binds to its intended target (e.g., uPAR) in vivo. nih.gov

The development of PET radioligands based on inhibitor scaffolds is a common strategy. For example, benzazepine-based radioligands have been evaluated for imaging the GluN2B receptor, highlighting how enantiomers can show distinct binding patterns and the importance of evaluating off-target binding. nih.gov Such preclinical imaging studies are essential to validate the potential of a compound like this compound as a targeting agent and to guide its further development as a therapeutic or diagnostic tool. nih.govthno.org

Strategies for Improving Pharmacological Properties

The optimization of a lead compound is a critical phase in drug discovery, aimed at enhancing its therapeutic potential by improving its pharmacological properties. For benzamidine-based compounds like this compound, which often target enzymes like Factor Xa (fXa) or urokinase, several strategies can be employed to refine their activity, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

A common starting point for optimization is the analysis of the compound's structure-activity relationship (SAR). researchgate.net By systematically modifying different parts of the molecule, researchers can identify which chemical groups are essential for activity and which can be altered to improve other properties. researchgate.net For example, in the development of fXa inhibitors, it was found that reducing the molecular symmetry of certain benzamidine compounds could enhance their inhibitory activity and selectivity. nih.gov

Table 1: Strategies for Improving Pharmacological Properties of Benzamidine Derivatives

| Strategy | Objective | Example Application | Reference |

|---|---|---|---|

| SAR-Guided Modification | Enhance potency and selectivity | Optimizing heterocyclic cores in fXa inhibitors. | researchgate.net |

| Desymmetrization | Improve activity and selectivity | Modifying symmetrical benzamidine compounds to increase fXa inhibition. | nih.gov |

| Modulation of Basicity | Enhance oral bioavailability | Replacing strongly basic amidine groups with less basic or non-basic fragments. | nih.gov |

| Bioisosteric Replacement | Improve metabolic stability and physical properties | Replacing a hydrogen atom with fluorine or a carbon atom with silicon. | acs.org |

| Prodrug Approach | Overcome poor permeability or stability | Masking the polar amidine group to improve absorption. | portlandpress.com |

These strategies are not mutually exclusive and are often used in combination to develop a drug candidate with a balanced profile of high potency, good selectivity, and favorable pharmacokinetic properties suitable for clinical development. nih.gov

Approaches to Enhance Bioavailability and Selectivity

Enhancing Bioavailability: A significant challenge for benzamidine-containing compounds is often their poor oral bioavailability. The benzamidine group is strongly basic, meaning it is typically protonated and carries a positive charge at physiological pH. This high polarity can hinder its ability to pass through the lipid membranes of the gastrointestinal tract, thus limiting oral absorption. nih.gov

A primary strategy to overcome this limitation is to reduce the basicity of the molecule. nih.gov Researchers developing Factor Xa inhibitors found that replacing one of the two strongly basic groups in their initial compounds with a less basic or non-basic group significantly improved oral bioavailability. nih.gov This approach modifies the molecule's physicochemical properties to achieve a better balance between solubility and permeability, which is essential for oral drug absorption. researchgate.net For this compound, this could involve replacing the amidine group with a less basic bioisostere that still retains the necessary interactions with the target enzyme. acs.org

Enhancing Selectivity: Selectivity is another critical attribute of a successful drug, ensuring that it interacts primarily with its intended target and not with other related proteins, which could lead to off-target effects. For serine protease inhibitors like benzamidine derivatives, a key challenge is achieving selectivity for the target enzyme (e.g., urokinase or Factor Xa) over other similar proteases like thrombin or trypsin. researchgate.net

One effective approach to enhance selectivity is through molecular desymmetrization. Studies have shown that making a molecule less symmetrical can improve its selectivity profile. nih.gov Furthermore, detailed structure-activity relationship (SAR) studies, often guided by computational modeling and X-ray crystallography, are crucial. researchgate.net By understanding the precise molecular interactions between the inhibitor and the active site of the target protein, medicinal chemists can make rational modifications to the inhibitor's structure. For example, optimizing the groups that fit into specific binding pockets of the target enzyme, such as the S1 and S4 pockets of Factor Xa, can lead to inhibitors with high potency and excellent selectivity. nih.govresearchgate.net

Prodrug Design and Development

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable pharmaceutical or pharmacokinetic properties of a drug, such as low bioavailability, chemical instability, or poor site specificity. humanjournals.comresearchgate.net A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. frontiersin.org This approach is particularly relevant for compounds containing a benzamidine moiety, like this compound, due to the inherent polarity and basicity of the amidine group. portlandpress.com

The fundamental principle is to mask the problematic functional group—in this case, the amidine—with a temporary chemical group (a promoiety). This masking changes the physicochemical properties of the molecule, for example, by increasing its lipophilicity to enhance membrane permeability and oral absorption. humanjournals.comnih.gov Once absorbed, the promoiety is cleaved by enzymes (e.g., esterases) or through chemical means to regenerate the active benzamidine compound at or near the site of action. researchgate.netfrontiersin.org

Several prodrug strategies have been developed for amine-containing drugs that could be applicable to the benzamidine group:

N-Acylation: Converting the amidine to an N-acyl derivative can reduce its basicity and increase lipophilicity. nih.gov

Hydroxyamidines: Converting the amidine into a hydroxyamidine (N-hydroxy-benzamidine) is a strategy that was successfully used in the development of the oral thrombin inhibitor ximelagatran. portlandpress.com

N-Oxides: For tertiary amines, conversion to an N-oxide can mask the cationic charge, which is then reduced in vivo to release the active amine. nih.gov

The design of a prodrug must ensure that the linkage between the drug and the promoiety is stable enough to survive transit to the site of absorption but is readily cleaved once absorbed to release the active parent drug efficiently. nih.gov This strategy allows for the development of orally available drugs from parent molecules that would otherwise be unsuitable for such administration routes. portlandpress.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ximelagatran |

| Benzamidine |

| 2-(4-methylsulfonylphenyl)pyrimidine |

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

The benzamidine (B55565) functional group is a well-established pharmacophore, recognized for its ability to mimic protonated arginine and interact with serine proteases. researchgate.net This class of enzymes is crucial in various physiological and pathological processes, making them attractive therapeutic targets. researchgate.net A significant body of research has focused on benzamidine derivatives as inhibitors of enzymes in the blood coagulation cascade, such as Factor Xa (fXa). researchgate.netnih.govahajournals.org The development of potent and selective fXa inhibitors containing a benzamidine group has been a strategy for creating novel antithrombotic agents to treat conditions like venous and arterial thrombosis. researchgate.netahajournals.orggoogle.com

Future research should therefore systematically screen 4-Methylsulfanyl-benzamidine and its derivatives against a panel of serine proteases to uncover novel biological activities. Beyond the well-trodden path of coagulation factors, other serine proteases involved in cancer, inflammation, and viral replication represent untapped potential. For instance, urokinase-type plasminogen activator, a serine protease implicated in cancer metastasis, is a viable target. researchgate.net

Furthermore, the methylsulfonylphenyl moiety is a key component of several selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). The inducible COX-2 enzyme is a key player in inflammation and pain. mdpi.com The presence of this group in the 4-position suggests that this compound could be investigated for anti-inflammatory properties, potentially through the inhibition of COX-2 or other inflammatory enzymes like lipoxygenases (LOX). mdpi.comnih.gov The exploration of this compound and its analogues for dual-inhibitory activity (e.g., against a serine protease and an inflammatory enzyme) could lead to first-in-class therapeutics for complex diseases.

Table 1: Potential Biological Targets for this compound Analogues

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Serine Proteases | Factor Xa, Thrombin, Trypsin, Urokinase-type plasminogen activator | Thrombosis, Cancer, Inflammation researchgate.netnih.gov |

| Cyclooxygenases | COX-2 | Inflammation, Pain mdpi.comrsc.org |

| Other Enzymes | Lipoxygenases (LOX) | Inflammation nih.gov |

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of amidines has traditionally faced challenges, often requiring harsh conditions. rsc.org Modern organic synthesis, however, offers a toolkit of advanced methodologies that can be applied to generate a diverse library of this compound analogues for structure-activity relationship (SAR) studies.

Recent advancements include one-pot cascade reactions that form arylamidines from nitrile oxides, sulfonyl azides, and terminal alkynes, offering an efficient route to structurally diverse products. researchgate.net Another powerful technique is the hydroxylamine-mediated conversion of amines to amidines, which has been successfully applied in DNA-encoded library (DEL) synthesis. rsc.org This DNA-compatible method is particularly valuable as it allows for the construction and screening of massive libraries of compounds to rapidly identify hits against proteins of interest. rsc.org

Furthermore, methodologies for creating complex heterocyclic systems built upon the benzamidine core are of great interest. For example, benzamidine derivatives can be reacted with α-formylaroylketene dithioacetals to produce functionalized pyrimidines, a privileged scaffold in medicinal chemistry. researchgate.netscispace.com The synthesis of pyrazoles and isoxazoles incorporating a benzamidine group has also led to the discovery of highly potent fXa inhibitors. nih.gov The development of synthetic routes to link the this compound core to other heterocyclic moieties, such as 1,2,3-triazoles, could yield novel compounds with unique pharmacological profiles, including potential antifungal activity. nih.gov The use of versatile synthons like TosMIC (tosylmethyl isocyanide) can also facilitate the construction of various heterocyclic structures. researchgate.net

Future synthetic efforts should focus on: